5,6,7,8-Tetrahydro-1,6-naphthyridine; oxalic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine typically involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the corresponding Schiff base intermediates . Another method involves the use of microwave-assisted synthesis with KF/basic alumina under solvent-free conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
5,6,7,8-Tetrahydro-1,6-naphthyridine; oxalic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, making it a potential antiviral agent . The compound’s effects are mediated through its binding to these molecular targets, leading to inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar chemical properties.
1,6-Naphthyridine: A closely related compound with similar applications in chemistry and biology.
5,6,7,8-Tetrahydroquinoline: Shares structural similarities and is used in similar research applications.
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridine is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in antiviral and anticancer research .
Biological Activity
5,6,7,8-Tetrahydro-1,6-naphthyridine; oxalic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, efficacy against various pathogens, and its potential in medicinal chemistry.
Chemical Structure and Properties
5,6,7,8-Tetrahydro-1,6-naphthyridine is a bicyclic compound that combines a naphthyridine moiety with a tetrahydro structure. The addition of oxalic acid introduces acidic properties that may enhance its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to the inhibition of key enzymes or receptors involved in disease processes. For instance:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens by disrupting their metabolic pathways.
- Antiviral Properties : Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been studied for their ability to inhibit HIV-1 integrase by binding to the LEDGF/p75-binding site, thereby preventing viral replication .
Antimicrobial Effects
Research indicates that derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine exhibit significant antimicrobial properties against a range of pathogens. A study highlighted the effectiveness of these compounds against ESKAPE pathogens—organisms known for their resistance to antibiotics .
Pathogen | MIC (µg/mL) | Mechanism of Action |
---|---|---|
Mycobacterium tuberculosis | 26.7 | Inhibition of pantothenate synthetase |
Staphylococcus aureus | 12.5 | Disruption of cell wall synthesis |
Escherichia coli | 15.0 | Inhibition of protein synthesis |
Anticancer Activity
Studies have also explored the anticancer potential of this compound. Certain derivatives have demonstrated cytotoxic effects on various cancer cell lines:
- H1299 (lung cancer) : IC50 values ranged from 10.47 to 15.03 μg/mL.
- HeLa (cervical cancer) : Significant apoptotic effects were observed with downregulation of survival pathways like SOX9 and Ki67 .
Case Studies
- HIV-1 Inhibition : A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives were synthesized and tested for their ability to inhibit HIV-1 replication in vitro. The most promising candidates showed effective binding to the integrase enzyme's LEDGF/p75 site .
- Antimicrobial Trials : In a comparative study against ESKAPE pathogens, several derivatives exhibited MIC values significantly lower than standard antibiotics, indicating their potential as novel antimicrobial agents .
- Cytotoxicity in Cancer Models : In vivo studies using xenograft models demonstrated that certain derivatives effectively reduced tumor size while exhibiting minimal toxicity to normal cells .
Properties
CAS No. |
1193388-00-9 |
---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
oxalic acid;5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H10N2.C2H2O4/c1-2-7-6-9-5-3-8(7)10-4-1;3-1(4)2(5)6/h1-2,4,9H,3,5-6H2;(H,3,4)(H,5,6) |
InChI Key |
VRVGEVXETNFYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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